Comprehensive Physicochemical Profiling and Stability Dynamics of 3-(3-Fluoro-4-methoxyphenyl)pyridine: A Technical Guide for Preclinical Development
Comprehensive Physicochemical Profiling and Stability Dynamics of 3-(3-Fluoro-4-methoxyphenyl)pyridine: A Technical Guide for Preclinical Development
Executive Summary
In the landscape of preclinical drug discovery, biaryl scaffolds serve as foundational building blocks for designing kinase inhibitors, GPCR ligands, and CNS-active therapeutics. 3-(3-Fluoro-4-methoxyphenyl)pyridine (CAS: 1214355-48-2)[1] is a highly versatile intermediate that combines the hydrogen-bonding capacity of a pyridine ring with the metabolically tuned, electron-rich profile of a fluoro-methoxy phenyl system.
As a Senior Application Scientist, I approach the characterization of this compound not merely as a static chemical entity, but as a dynamic system. Understanding why this molecule behaves the way it does under thermal, photolytic, and metabolic stress is critical for downstream formulation and lead optimization. This whitepaper provides an authoritative, self-validating framework for the physicochemical profiling, synthesis, and stability testing of 3-(3-Fluoro-4-methoxyphenyl)pyridine.
Molecular Architecture and Physicochemical Properties
The structural design of 3-(3-Fluoro-4-methoxyphenyl)pyridine is a masterclass in functional group causality:
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The Pyridine Ring: Acts as a strong hydrogen bond acceptor. With a predicted pKa of ~5.2, it allows for reversible protonation in physiological environments, enabling the formation of stable salts (e.g., hydrochloride or mesylate) to drastically improve aqueous solubility.
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The 3-Fluoro Substituent: Fluorine is highly electronegative and sterically similar to hydrogen. Its strategic placement serves two purposes: it lowers the pKa of the adjacent methoxy oxygen (modulating its electron-donating strength) and creates a metabolic block, preventing rapid Cytochrome P450 (CYP450)-mediated oxidation at the 3-position[2].
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The 4-Methoxy Group: Provides an electron-donating "push" to the phenyl ring, contrasting with the electron-deficient pyridine. This creates a dipole across the biaryl axis, which is often exploited for specific π -stacking or dipole-dipole interactions within target protein binding pockets.
Table 1: Key Physicochemical Parameters
Data synthesized from standard chemical databases and predictive medicinal chemistry models[1][3][4].
| Parameter | Value | Causality / Implication for Development |
| CAS Number | 1214355-48-2 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C12H10FNO | Indicates a low molecular weight, ideal for fragment-based design. |
| Molecular Weight | 203.21 g/mol | Well within Lipinski’s Rule of 5; ensures high ligand efficiency. |
| SMILES | COc1ccc(cc1F)-c1cccnc1 | Structural string for in silico ADMET predictions. |
| H-Bond Donors | 0 | Enhances membrane permeability and passive diffusion. |
| H-Bond Acceptors | 2 (N, O) | Facilitates targeted interactions with kinase hinge regions. |
Synthesis Workflow & Quality Control
The standard construction of this biaryl system relies on the Suzuki-Miyaura cross-coupling reaction[5]. This transition-metal-catalyzed methodology is chosen over alternatives (like Stille or Negishi) because organoboron reagents are environmentally benign, highly stable, and tolerate a wide range of functional groups without requiring rigorous anhydrous conditions[5][6].
Caption: Synthetic Workflow and Quality Control Pathway for 3-(3-Fluoro-4-methoxyphenyl)pyridine.
Chemical and Metabolic Stability Dynamics
Understanding the degradation pathways of 3-(3-Fluoro-4-methoxyphenyl)pyridine is vital for predicting its in vivo half-life and shelf-life.
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Phase I Metabolism (In Vivo): The primary metabolic liability is the 4-methoxy group. Hepatic CYP450 enzymes (particularly CYP2D6 and CYP3A4) will catalyze O-demethylation, yielding a phenol derivative[2][7]. A secondary, minor pathway is the N-oxidation of the pyridine ring by Flavin-containing monooxygenases (FMOs) or CYPs[7].
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Chemical Degradation (In Vitro): Under extreme oxidative stress (e.g., peroxide exposure during forced degradation), the pyridine nitrogen is highly susceptible to forming an N-oxide.
Caption: Predicted Phase I Metabolic Degradation Pathways (O-demethylation and N-oxidation).
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be designed as a closed, self-validating loop. If a test fails, the protocol itself must provide the data to explain why it failed.
Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study
Purpose: To identify the intrinsic stability of the molecule and validate that the analytical method (UPLC-PDA-MS) is stability-indicating[8].
Self-Validation Mechanism (Mass Balance): A forced degradation study is scientifically blind without mass balance. If the parent compound peak area decreases by 25%, the sum of the newly formed degradant peak areas (adjusted for response factors) must equal ~25%. If mass balance is not achieved, it indicates that degradants are precipitating, volatilizing, or irreversibly binding to the column.
Step-by-Step Methodology:
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Preparation: Prepare a 1.0 mg/mL stock solution of 3-(3-Fluoro-4-methoxyphenyl)pyridine in an inert co-solvent (e.g., Acetonitrile/Water).
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Hydrolytic Stress: Aliquot samples into 0.1 N HCl (acidic) and 0.1 N NaOH (basic). Incubate at 60°C for 48 hours.
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Oxidative Stress: Treat an aliquot with 3% H2O2 at room temperature for 24 hours (targets the pyridine N-oxidation).
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Photolytic Stress: Expose a solid sample and a solution sample to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B compliant)[8].
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Quenching & Analysis: Neutralize acid/base samples. Inject all samples into a UPLC-PDA-MS system.
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Data Processing: Calculate the % degradation and perform the mass balance check against the unstressed control.
Protocol 2: In Vitro Microsomal Stability Assay
Purpose: To determine the intrinsic clearance ( CLint ) and metabolic half-life ( t1/2 ) of the compound[7][9].
Self-Validation Mechanism (Control Triad):
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Minus-NADPH Control: Rules out chemical instability in the buffer. If the compound degrades here, the loss is not CYP450-mediated.
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Positive Control (e.g., Verapamil): Proves the microsomes are active. If Verapamil does not degrade, the batch of microsomes is dead, invalidating the assay.
Step-by-Step Methodology:
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Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 [10].
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Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 3-(3-Fluoro-4-methoxyphenyl)pyridine (final concentration 1 µM) in the buffer[7].
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Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH)[7].
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Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw a 50 µL aliquot[7].
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Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop the reaction[7][10].
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Analysis: Centrifuge at 15,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode)[10].
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Kinetic Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate t1/2=0.693/k .
References
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Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. URL:[Link]
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International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. URL:[Link]
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Di, L., et al. (2004). Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay. Journal of Biomolecular Screening. URL:[Link]
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Meng, Z., et al. (2021). Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. Viruses (via PMC). URL:[Link]
Sources
- 1. 3-(3-fluoro-4-methoxyphenyl)pyridine | 1214355-48-2 | Buy Now [molport.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 1214355-48-2|3-(3-Fluoro-4-methoxyphenyl)pyridine|BLD Pharm [bldpharm.com]
- 4. CAS:1214355-48-2, 3-(3-Fluoro-4-methoxyphenyl)pyridine-毕得医药 [bidepharm.com]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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